

Preclinical Data on PROTAC CYP1B1 Degrader-2: A Technical Guide

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Compound of Interest

Compound Name: PROTAC CYP1B1 degrader-2

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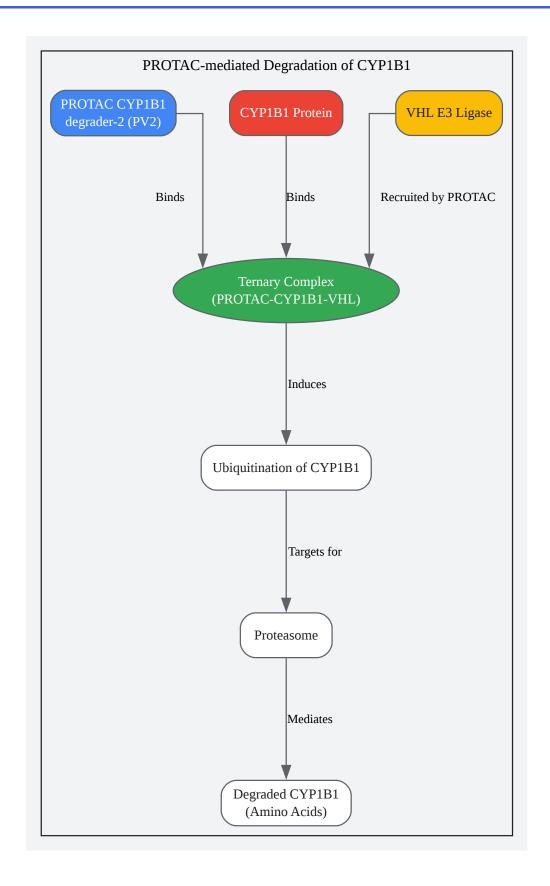
Introduction

PROTAC CYP1B1 degrader-2, also known as compound PV2, is a novel proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade cytochrome P4so 1B1 (CYP1B1). CYP1B1 is an enzyme that is overexpressed in various cancers and has been implicated in drug resistance. By hijacking the body's natural protein disposal system, PV2 offers a promising therapeutic strategy to overcome resistance to conventional cancer therapies. This technical guide provides a comprehensive overview of the preclinical data available for PROTAC CYP1B1 degrader-2, focusing on its mechanism of action, efficacy, and the signaling pathways it modulates.

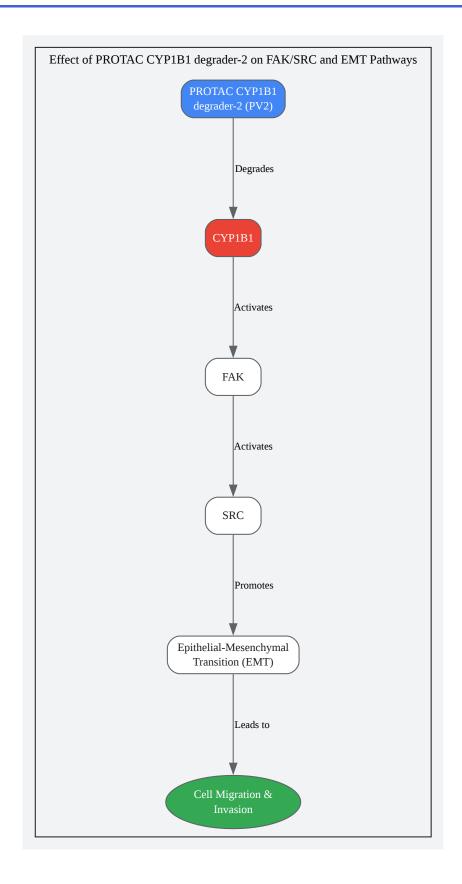
Mechanism of Action

PROTAC CYP1B1 degrader-2 is a heterobifunctional molecule that consists of a ligand that binds to CYP1B1 and another ligand that recruits the von Hippel-Landau (VHL) E3 ubiquitin ligase. This dual binding brings CYP1B1 into close proximity with the E3 ligase, leading to the ubiquitination of CYP1B1 and its subsequent degradation by the proteasome.









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